



AS2863619 cytotoxicity and dose-response optimization

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Compound of Interest

Compound Name: AS2863619 free base

Cat. No.: B10818494

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AS2863619 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing AS2863619 in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AS2863619?

A1: AS2863619 is a potent and selective small-molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19.[1][2][3] Its primary mechanism involves the inhibition of CDK8/19, which leads to enhanced activation of STAT5.[2][4] This augmented STAT5 activity, specifically the retention of tyrosine-phosphorylated STAT5 in the nucleus, activates the Foxp3 gene, a key transcription factor for regulatory T (Treg) cell function. This process can convert conventional T cells (Tconv), including naïve and effector/memory T cells, into Foxp3+ Tregs.

Q2: Is AS2863619 cytotoxic?

A2: AS2863619 has been shown to not exhibit cellular toxicity or hinder the proliferative activity of conventional T cells (Tconv cells) within the concentration range that is effective for inducing Foxp3 expression. Therefore, at its therapeutically relevant concentrations for immunomodulation, it is not considered cytotoxic to T cells.



Q3: What is the optimal dose-response for AS2863619 in vitro?

A3: The optimal dose for in vitro studies depends on the specific cell type and experimental goals. For inducing Foxp3 in Tconv cells, AS2863619 has an EC50 of 32.5 nM. A concentration of 1 μ M for 22 hours has been effectively used in mouse CD4+ T cells to suppress STAT5 serine phosphorylation and enhance tyrosine phosphorylation. It is recommended to perform a dose-response titration to determine the optimal concentration for your specific experimental setup.

Q4: Can AS2863619 be used in in vivo studies?

A4: Yes, AS2863619 is orally active and has been used in in vivo mouse models. An oral administration of 30 mg/kg has been shown to achieve a serum concentration equivalent to an effective in vitro Foxp3-inducing dose without discernible toxicity in mice. This dosage has been effective in suppressing skin contact hypersensitivity and in models of autoimmune disease.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Recommended Solution
Low or no Foxp3 induction	Suboptimal concentration of AS2863619.	Perform a dose-response titration to identify the optimal concentration for your cell type. An EC50 of 32.5 nM for Tconv cells is a good starting point.
Insufficient TCR stimulation.	Ensure adequate T-cell receptor (TCR) stimulation is provided, as it is required for AS2863619-mediated Foxp3 induction.	
Absence of IL-2.	The induction of Foxp3 by AS2863619 is dependent on the presence of Interleukin-2 (IL-2). Ensure IL-2 is included in your cell culture medium.	
Inconsistent results between experiments	Variability in cell culture conditions.	Maintain consistent cell densities, passage numbers, and reagent concentrations across all experiments.
Degradation of AS2863619.	Prepare fresh stock solutions of AS2863619 and store them properly as recommended by the manufacturer.	
Unexpected cell death	Off-target effects at very high concentrations.	Although not typically cytotoxic at effective doses, extremely high concentrations may lead to off-target effects. Use concentrations within the recommended range and perform a toxicity assay if necessary.



Contamination of cell cultures.

Regularly check cell cultures for any signs of contamination.

Quantitative Data Summary

Table 1: In Vitro Activity of AS2863619

Target	Parameter	Value	Cell Type
CDK8	IC50	0.61 nM	Cell-free assay
CDK19	IC50	4.28 nM	Cell-free assay
Foxp3 Induction	EC50	32.5 nM	Tconv cells

Data sourced from multiple references.

Table 2: In Vivo Dosage and Administration of AS2863619

Species	Dosage	Route of Administration	Frequency	Application
Mouse	30 mg/kg	Oral	Daily	Skin contact hypersensitivity model

Data sourced from multiple references.

Experimental Protocols

Protocol 1: In Vitro Foxp3 Induction in Mouse CD4+ T cells

- Cell Isolation: Isolate naïve CD4+ T cells from the spleens and lymph nodes of mice using standard immunomagnetic separation techniques.
- Cell Culture: Culture the isolated CD4+ T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100



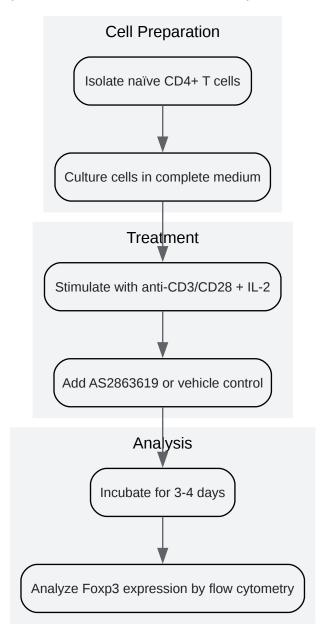
μg/mL streptomycin, and 50 μM 2-mercaptoethanol.

- TCR Stimulation: Activate the T cells with plate-bound anti-CD3 (5 μ g/mL) and soluble anti-CD28 (2 μ g/mL) antibodies in the presence of recombinant human IL-2 (10 ng/mL).
- AS2863619 Treatment: Add AS2863619 to the cell culture at the desired concentrations (e.g., a titration from 1 nM to 1 μ M). Include a DMSO vehicle control.
- Incubation: Incubate the cells for 3-4 days at 37°C in a humidified incubator with 5% CO2.
- Analysis: Harvest the cells and stain for surface markers (e.g., CD4, CD25) and intracellular Foxp3 using a Foxp3 staining buffer set. Analyze the percentage of Foxp3+ cells by flow cytometry.

Visualizations



Experimental Workflow: In Vitro Foxp3 Induction



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Caption: Workflow for in vitro induction of Foxp3 in T cells by AS2863619.



AS2863619 Signaling Pathway AS2863619 CDK8/19 Inhibits Tyrosine Phosphorylation STAT5 L-2 Signaling pSTAT5 (Tyrosine) Activates Foxp3 Gene Expression Drives **Treg Differentiation**

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